2-Bromo-4-(chloromethyl)-5-fluoropyridine
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Chemistry
The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of over 7,000 existing drugs and numerous natural products like vitamins. nih.govrsc.orgrsc.org This nitrogen-bearing heterocycle is a key precursor for pharmaceuticals and agrochemicals, valued for its ability to increase the solubility and bioavailability of less soluble compounds. nih.govrsc.orgenpress-publisher.com
The introduction of halogen atoms onto this scaffold further enhances its utility. Halogens serve several critical functions in drug design:
Modulating Physicochemical Properties: They can alter a molecule's lipophilicity, metabolic stability, and binding characteristics.
Providing Synthetic Handles: Carbon-halogen bonds are pivotal in modern synthetic chemistry, serving as reactive sites for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that form new carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgnih.gov
Engaging in Specific Interactions: Heavier halogens like chlorine and bromine can participate in "halogen bonding," a specific non-covalent interaction that can influence a molecule's binding to biological targets.
Halopyridines are, therefore, fundamental building blocks for synthesizing a diverse range of molecules for structure-activity relationship (SAR) studies in drug discovery. chemrxiv.orgnih.govresearchgate.net The development of selective methods to create these halogenated pyridines is a significant and ongoing challenge in organic chemistry. chemrxiv.orgmountainscholar.org
Overview of 2-Bromo-4-(chloromethyl)-5-fluoropyridine as a Versatile Heterocyclic Building Block
This compound is a prime example of a highly functionalized building block designed for multi-step synthetic sequences. Its structure incorporates three distinct reactive centers, allowing for a programmed approach to molecular construction.
| Property | Data |
| CAS Number | 1227493-80-2 |
| Molecular Formula | C₆H₄BrClFN |
| Molecular Weight | 224.46 g/mol |
| Appearance | (Typically) Off-white to yellow solid or liquid |
| Key Functional Groups | Pyridine, Bromo, Chloromethyl, Fluoro |
The versatility of this compound stems from the differential reactivity of its functional groups:
The 2-Bromo Group: This position is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, or alkynyl groups, forming a new carbon-carbon bond at a key position on the pyridine ring. A similar reactivity pattern is observed in related compounds like 2-bromo-5-fluoropyridine, which readily undergoes Suzuki coupling. sigmaaldrich.com
The 4-(chloromethyl) Group: The chloromethyl substituent acts as a potent electrophile. It is an excellent site for nucleophilic substitution reactions, enabling the attachment of oxygen, nitrogen, sulfur, or carbon-based nucleophiles. This functionality allows for the extension of the molecular framework from the 4-position of the pyridine ring. The utility of chloromethyl groups as versatile synthetic handles is well-established. researchgate.netchemrxiv.org
The 5-Fluoro Group: The strongly electronegative fluorine atom significantly influences the electronic properties of the pyridine ring. It can affect the reactivity of the other positions, potentially enhancing the rate of nucleophilic aromatic substitution (SNAr) reactions, and can play a crucial role in the biological activity of the final molecule by modifying its binding affinity and metabolic stability. smolecule.com
This combination of reactive sites makes this compound a valuable precursor for creating complex, multi-substituted pyridine derivatives. Its strategic design facilitates the efficient construction of molecular libraries for screening in drug discovery and the development of novel materials.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(chloromethyl)-5-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKDZNGVWGODSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Chloromethyl 5 Fluoropyridine and Analogous Poly Substituted Pyridines
Strategies for Regioselective Halogenation of Pyridine (B92270) Derivatives
Achieving regioselectivity in the halogenation of the electron-deficient pyridine ring is a fundamental challenge in synthetic organic chemistry. The electronic nature of the pyridine ring and the directing effects of existing substituents play a crucial role in determining the position of halogenation. chemrxiv.org
Introduction of Bromine Substituents at the 2-Position
Direct bromination of pyridine is often difficult and requires harsh conditions. A common and effective strategy to achieve C2-bromination involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the C2 and C4 positions, making it more susceptible to electrophilic substitution. researchgate.netresearchgate.net For instance, the treatment of pyridine N-oxides with brominating agents can lead to the regioselective introduction of a bromine atom at the 2-position. researchgate.net Baran et al. have reported a method for the regioselective C2-bromination of fused pyridine N-oxides using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source, which proceeds under mild conditions. tcichemicals.com
Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a radical initiator. For example, the synthesis of 2-bromo-5-aminopyridine can be achieved by treating 5-aminopyridine with NBS. guidechem.com
Introduction of Fluorine Substituents at the 5-Position
The introduction of fluorine onto a pyridine ring can be accomplished through several methods. One of the most established is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine precursor. In a typical procedure for a related compound, 2-bromo-5-aminopyridine is treated with a nitrite (B80452) source in the presence of a fluoride (B91410) source like fluoroboric acid (HBF4) to generate a diazonium salt, which upon heating, decomposes to yield the corresponding 5-fluoropyridine derivative. guidechem.com
More recent advancements in C-H functionalization have provided alternative routes for fluorination. For example, the use of silver(II) fluoride has been shown to enable the site-selective fluorination of pyridines and diazines adjacent to the nitrogen atom under ambient conditions. nih.gov While this method is selective for the 2-position, it highlights the ongoing development of direct C-H fluorination techniques. For the C5-position, specific directing groups or substrate control are necessary to achieve the desired regioselectivity. rsc.org
Introduction of the Chloromethyl Group at the 4-Position
The introduction of a chloromethyl group at the 4-position of a pyridine ring can be challenging. One potential strategy involves the functionalization of a pre-existing group at the 4-position, such as a methyl group. Radical-mediated chlorination of a 4-methylpyridine (B42270) derivative can lead to the formation of the corresponding 4-(chloromethyl)pyridine. For instance, the synthesis of 2-chloro-4-(chloromethyl)pyridine (B11194) hydrochloride involves the chlorination of 2-chloro-4-methylpyridine (B103993) using chlorine gas under light irradiation.
Alternatively, functionalization at the C4 position can be achieved through metalation. The use of strong bases like n-butylsodium can facilitate deprotonation at the C4-position, allowing for subsequent reaction with an electrophile. nih.gov While not a direct chloromethylation, this approach opens avenues for introducing a hydroxymethyl group that can be later converted to a chloromethyl group.
Multi-Component and Sequential Synthesis Approaches to Access Complex Pyridine Frameworks
The construction of a polysubstituted pyridine like 2-Bromo-4-(chloromethyl)-5-fluoropyridine often relies on a sequential synthesis approach, where each functional group is introduced in a stepwise manner, carefully considering the directing effects of the substituents already present on the ring. The order of reactions is critical to ensure the desired regiochemistry.
Multi-component reactions (MCRs) offer an alternative, more convergent strategy for the synthesis of highly substituted pyridines. nih.govrsc.orgrsc.org These reactions involve the combination of three or more starting materials in a single pot to form a complex product, often with high atom economy. acs.org While a specific MCR for this compound is not documented, the principles of MCRs are widely applied to generate diverse pyridine libraries. nih.govrsc.orgrsc.org For example, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes. nih.gov
Advanced and Emerging Synthetic Transformations for Pyridine Functionalization
The field of pyridine functionalization is continuously evolving, with a focus on developing more direct and efficient methods. C–H functionalization has emerged as a powerful tool, avoiding the need for pre-functionalized starting materials. nih.govrsc.org
Application of Designed Phosphine (B1218219) Reagents for C-H Functionalization
A notable advancement in the selective functionalization of pyridines involves the use of designed phosphine reagents. These reagents can be installed at specific positions of the pyridine ring, forming phosphonium (B103445) salts, which can then be displaced by various nucleophiles. acs.org McNally and colleagues have developed a method for the selective halogenation of pyridines at the 4-position using this strategy. researchgate.netchemrxiv.org This approach allows for the late-stage functionalization of complex molecules and offers a complementary strategy to traditional methods. researchgate.net While not directly applied to the synthesis of this compound, this methodology represents a promising direction for the regioselective introduction of substituents on the pyridine core.
Utilization of Pyridine N-Oxides in Halogenation and Chloromethylation Reactions
Pyridine N-oxides are highly valuable intermediates in the synthesis of substituted pyridines. semanticscholar.org The N-oxide functionality significantly alters the electronic properties of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic attack compared to the parent pyridine. semanticscholar.orgscripps.edu This enhanced reactivity is exploited in various functionalization reactions, including halogenation.
The general strategy for the deoxygenative halogenation of pyridine N-oxides involves the activation of the N-oxide oxygen with an electrophilic reagent. This activation increases the electrophilicity of the pyridine ring, facilitating the addition of a halide nucleophile, typically at the C2 or C4 positions. scripps.eduresearchgate.net Subsequent elimination yields the 2-halo-substituted pyridine. researchgate.net A variety of reagents have been employed for this transformation, including phosphorus oxyhalides (POX₃), sulfuryl chloride (SO₂Cl₂), and oxalyl halides. acs.org
A particularly efficient and highly regioselective method for the C2-halogenation of unsymmetrical pyridine N-oxides utilizes oxalyl chloride or bromide under mild conditions. acs.orgnih.gov This approach offers excellent functional group tolerance and high yields, making it a practical route to C2-halogenated pyridines, which are key precursors for further derivatization through SNAr or cross-coupling reactions. acs.org While chloromethylation via this route is less commonly detailed, the activation of the N-oxide could similarly facilitate the introduction of a chloromethyl group precursor.
The choice of halogenating agent and reaction conditions can influence the regioselectivity of the reaction. For instance, while phosphorus oxychloride (POCl₃) is widely used, it can sometimes lead to mixtures of 2- and 4-chlorinated products, and the reaction often requires elevated temperatures. acs.orgyoutube.com In contrast, the oxalyl chloride method can be performed at temperatures as low as -70 °C, providing high regioselectivity for the C2 position. acs.org
Table 1: Examples of Pyridine N-Oxide Halogenation
| Starting Material | Reagent | Conditions | Product | Yield | Ref |
|---|---|---|---|---|---|
| Pyridine N-oxide | Oxalyl chloride, LiCl | CH₂Cl₂, -70 °C to RT | 2-Chloropyridine | 86% | acs.org |
| 3-Picoline N-oxide | POCl₃ | Elevated Temp. | Mixture of 2-chloro-3-methylpyridine (B94477) and 4-chloro-3-methylpyridine | Low | youtube.com |
This table is generated based on data from the text to illustrate reaction conditions.
Exploiting Zincke Imine Intermediates for Regioselective Halogenation
Traditional electrophilic halogenation of pyridines often requires harsh conditions and can result in mixtures of regioisomers due to the electron-deficient nature of the ring. nih.gov A modern and highly effective strategy to overcome this challenge involves the temporary dearomatization of the pyridine ring to form reactive Zincke imine intermediates. nih.govchemrxiv.org This approach enables highly regioselective halogenation, particularly at the C3 position, under mild conditions. nsf.govresearchgate.net
The methodology involves a one-pot, three-step sequence: ring-opening, halogenation, and ring-closing. nih.gov Initially, the pyridine is activated, for example with triflic anhydride (Tf₂O), and then undergoes nucleophilic attack by an amine (e.g., dibenzylamine) to open the ring, forming a conjugated azatriene intermediate known as a Zincke imine. nih.govchemrxiv.org This synthetic maneuver transforms the electron-deficient pyridine into a series of polarized, electron-rich alkenes. nih.govchemrxiv.org
These Zincke imine intermediates readily undergo electrophilic halogenation with common reagents like N-halosuccinimides (NCS, NBS, NIS). chemrxiv.org The reaction is highly regioselective. For instance, in certain 2-substituted pyridines, chlorination occurs at the 3-position while bromination may occur at the 5-position, demonstrating the tunable reactivity of the dienamine-like intermediate. researchgate.net Following halogenation, the ring is closed by treatment with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to regenerate the aromatic pyridine ring, now bearing a halogen at a specific position. chemrxiv.org This strategy has been successfully applied to a diverse range of pyridine derivatives, including complex pharmaceutical molecules. researchgate.net
Table 2: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates
| Pyridine Substrate | Halogenating Agent | Key Reagents | Product | Ref |
|---|---|---|---|---|
| 2-Phenylpyridine | N-Chlorosuccinimide (NCS) | Tf₂O, Dibenzylamine, NH₄OAc | 2-Phenyl-3-chloropyridine | chemrxiv.org |
| 2-Phenylpyridine | N-Bromosuccinimide (NBS) | Tf₂O, Dibenzylamine, NH₄OAc | 2-Phenyl-3-bromopyridine | chemrxiv.org |
This table is generated based on data from the text to illustrate the versatility of the Zincke imine halogenation method.
Metalation and Organometallic Strategies for Directed Functionalization
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on the presence of a "direct metalation group" (DMG) on the ring, which coordinates to an organolithium reagent (e.g., n-butyllithium). baranlab.orgorganic-chemistry.org This coordination facilitates the deprotonation of the C-H bond at the position ortho to the DMG, forming a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be trapped with a wide variety of electrophiles to introduce a new functional group with high regiocontrol. baranlab.org
A diverse array of functional groups can act as DMGs, including amides, carbamates, ethers, sulfonamides, and halogens. harvard.eduuwindsor.ca The strength of the DMG can influence the efficiency and conditions required for the metalation. For example, strong DMGs like amides often allow for metalation at higher temperatures compared to weaker DMGs like methoxy (B1213986) groups. harvard.edu This method avoids the regioselectivity issues often encountered with classical electrophilic aromatic substitution, which typically yields ortho/para mixtures. wikipedia.org
While DoM is excellent for functionalizing the position adjacent to a DMG, other organometallic strategies have been developed to access different positions on the pyridine ring. For instance, the use of n-butylsodium instead of organolithium bases has been shown to enable the deprotonation and functionalization of the C4 position, overcoming the intrinsic directing effect of the ring nitrogen which typically favors C2 functionalization. nih.govchemrxiv.org The resulting 4-sodiopyridines can undergo reactions such as alkylation or, after transmetalation to a zinc species, participate in Negishi cross-coupling reactions. nih.govchemrxiv.org These metalation techniques provide precise control over the introduction of substituents, which is critical for constructing complex molecules like this compound.
Table 3: Common Directed Metalation Groups (DMGs) for Aromatic Functionalization
| DMG Functional Group | Example | Typical Base | Electrophile Examples | Ref |
|---|---|---|---|---|
| Tertiary Amide | -CONR₂ | n-BuLi or s-BuLi | I₂, R-CHO, CO₂, Me₃SiCl | wikipedia.orgharvard.edu |
| O-Aryl Carbamate | -OCONR₂ | s-BuLi/TMEDA | I₂, R-Br, MeSSMe | organic-chemistry.org |
| Methoxy | -OCH₃ | n-BuLi | CO₂, DMF | wikipedia.org |
| Sulfonamide | -SO₂NR₂ | t-BuLi | R-CHO, I₂ | organic-chemistry.org |
This table is generated based on data from the text to provide examples of Directed Metalation Groups and their applications.
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic compounds, including fluorinated pyridines. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. core.ac.uk In the second step, the leaving group departs, restoring the aromaticity of the ring. core.ac.uk
For the SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.org These EWGs are crucial for stabilizing the negative charge of the Meisenheimer complex. wikipedia.org Pyridine and other heteroaromatic rings are inherently electron-deficient and thus are particularly well-suited substrates for SNAr reactions, often not requiring additional strong activation. wikipedia.org The ring nitrogen itself can effectively delocalize the negative charge of the intermediate, especially when substitution occurs at the 2- or 4-positions. wikipedia.org
This methodology is a viable route for introducing fluorine onto a pyridine ring. In this context, a fluoride salt (e.g., KF, CsF) acts as the nucleophile, displacing a leaving group such as a nitro group (-NO₂) or another halogen (e.g., -Cl, -Br). researchgate.net The success of the reaction often depends on the leaving group's ability and the reaction conditions, which may include high temperatures and polar aprotic solvents to enhance the nucleophilicity of the fluoride ion. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate, demonstrating the utility of the SNAr pathway for synthesizing fluoropyridines. researchgate.net
Table 4: Example of Fluorine Incorporation via SNAr
| Starting Material | Nucleophile/Reagent | Leaving Group | Product | Ref |
|---|---|---|---|---|
| Methyl 3-nitropyridine-4-carboxylate | Fluoride Anion (e.g., from KF) | Nitro (-NO₂) | Methyl 3-fluoropyridine-4-carboxylate | researchgate.net |
| 2,4-Dinitrochlorobenzene | Hydroxide | Chloro (-Cl) | 2,4-Dinitrophenol | wikipedia.org |
This table is generated based on data from the text to showcase examples of the SNAr reaction.
Reactivity and Chemical Transformations of 2 Bromo 4 Chloromethyl 5 Fluoropyridine
Nucleophilic Substitution Reactions Involving Pyridyl Halides and the Chloromethyl Moiety
The compound possesses two distinct locations for nucleophilic attack: the sp²-hybridized carbon of the pyridine (B92270) ring bonded to the halogens (bromine and fluorine) and the sp³-hybridized carbon of the chloromethyl group.
The chloromethyl group (-CH₂Cl) is analogous to a benzylic halide. The carbon-chlorine bond is highly susceptible to nucleophilic substitution, typically proceeding through an Sₙ2 mechanism. This reactivity is due to the ability of the pyridine ring to stabilize the transition state. Consequently, the chlorine atom can be readily displaced by a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functional groups at this position.
In contrast, nucleophilic aromatic substitution (SₙAr) directly on the pyridine ring at the C2 (bromo) or C5 (fluoro) positions is significantly more challenging. Pyridine itself is an electron-deficient ring, which facilitates SₙAr reactions, particularly at the 2- and 4-positions where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom. quimicaorganica.org However, such reactions typically require strong nucleophiles and often harsh reaction conditions. The bromine atom at the 2-position is the more likely site for SₙAr compared to the fluorine at the 5-position, due to both electronic activation from the nitrogen and the better leaving group ability of bromide relative to fluoride (B91410) under certain conditions. Nevertheless, for most applications, the chloromethyl group serves as the primary and much more reactive site for nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex molecules, and 2-Bromo-4-(chloromethyl)-5-fluoropyridine is an excellent substrate for these transformations. The key to its utility lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cycles, the rate of the initial oxidative addition step typically follows the trend C−I > C−Br > C−Cl >> C−F. This predictable selectivity allows for transformations to occur exclusively at the C2-Br bond while leaving the C5-F and the chloromethyl C-Cl bonds intact.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, the reaction selectively occurs at the C-Br position, enabling the introduction of various aryl or heteroaryl groups. This regioselectivity is highly reliable, making it a cornerstone reaction for modifying this pyridine core.
The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base.
| Reaction Details | Description |
| Reaction Name | Suzuki-Miyaura Coupling |
| Substrate | This compound |
| Reagent | Arylboronic acid (Ar-B(OH)₂) or its ester derivatives |
| Product | 2-Aryl-4-(chloromethyl)-5-fluoropyridine |
| Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine Ligand (e.g., SPhos, XPhos) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF |
| Selectivity | Exclusive reaction at the C-Br bond |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to alkynylpyridines. As with the Suzuki coupling, the reaction with this compound proceeds selectively at the highly reactive C-Br bond. acs.org
This transformation typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. Copper-free conditions have also been developed. wikipedia.org The resulting 2-alkynylpyridine derivatives are valuable precursors for more complex heterocyclic structures.
| Reaction Details | Description |
| Reaction Name | Sonogashira Coupling |
| Substrate | This compound |
| Reagent | Terminal Alkyne (R-C≡CH) |
| Product | 2-Alkynyl-4-(chloromethyl)-5-fluoropyridine |
| Catalyst System | Pd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) |
| Solvent | THF or DMF |
| Selectivity | High selectivity for the C-Br position |
The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. This method is known for its tolerance of a wide variety of functional groups. For the target molecule, Stille coupling provides another efficient pathway for C-C bond formation, again with high selectivity for the C-Br bond. A close analogue, 2-bromo-4-fluoropyridine, has been shown to undergo Stille coupling with reagents like bis(tributyltin) to form bipyridines. nih.gov
| Reaction Details | Description |
| Reaction Name | Stille Coupling |
| Substrate | This compound |
| Reagent | Organostannane (R-Sn(Alkyl)₃) |
| Product | 2-Substituted-4-(chloromethyl)-5-fluoropyridine |
| Catalyst System | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |
| Additives | Often performed without additives, but sometimes requires a ligand or co-catalyst. |
| Solvent | Toluene, Dioxane, or THF |
| Selectivity | Preferential reaction at the C-Br bond |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. For this compound, this transformation provides a direct route to 2-aminopyridine derivatives, which are common structural motifs in pharmaceuticals. The reaction is highly selective for the C-Br bond. acs.orgnih.gov
Similarly, palladium-catalyzed thiolation enables the formation of carbon-sulfur bonds by coupling aryl halides with thiols. This reaction can be used to synthesize 2-arylthiopyridine derivatives from the title compound.
| Reaction Details | Description |
| Reaction Type | Buchwald-Hartwig Amination / Thiolation |
| Substrate | This compound |
| Reagent | Amine (R¹R²NH) or Thiol (R-SH) |
| Product | 2-Amino- or 2-Thio-4-(chloromethyl)-5-fluoropyridine derivatives |
| Catalyst System | Pd source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos) |
| Base | Strong, non-nucleophilic base such as NaOt-Bu or Cs₂CO₃ |
| Solvent | Anhydrous Toluene or Dioxane |
| Selectivity | Exclusive C-N or C-S bond formation at the C-Br position |
Electrophilic Transformations of the Pyridine Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The nitrogen atom in the ring acts as an electron-withdrawing group, deactivating the ring towards attack by electrophiles. This deactivation is significantly amplified in this compound by the additional electron-withdrawing effects of the bromine and fluorine substituents.
Reactions such as nitration, sulfonation, or Friedel-Crafts alkylation/acylation, which are common for benzene derivatives, would require extremely harsh conditions and are unlikely to proceed efficiently. youtube.commasterorganicchemistry.com If a reaction were to occur, the electrophile would be directed to the C3 position, which is the least deactivated position on the ring. However, due to the profound deactivation of the ring system, palladium-catalyzed cross-coupling reactions at the C-Br position remain the most practical and selective method for further functionalization of the pyridine core. Further halogenation via electrophilic means is also challenging, though specialized electrophilic fluorinating agents exist. wikipedia.org
Reactions of the Chloromethyl Group: Alkylation and Cyclization Pathways
The chloromethyl group at the 4-position of the pyridine ring is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions. This reactivity is a key feature in the synthetic utility of this compound, enabling the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
Alkylation Reactions:
The benzylic-like reactivity of the chloromethyl group allows for facile alkylation of various nucleophiles. This includes N-alkylation of amines, O-alkylation of alcohols and phenols, and S-alkylation of thiols. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.
For instance, the reaction of this compound with primary or secondary amines leads to the formation of the corresponding N-substituted aminomethylpyridines. These reactions are fundamental in the synthesis of compounds with potential biological activity, as the introduction of an amino group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
Similarly, O-alkylation with alcohols or phenols can be achieved to introduce ether linkages. S-alkylation with thiols provides access to thioethers, which are also important functionalities in various bioactive molecules.
Cyclization Pathways:
The presence of the chloromethyl group, in conjunction with other functionalities on the pyridine ring or on a tethered nucleophile, provides opportunities for intramolecular cyclization reactions to form fused heterocyclic systems.
One common strategy involves the initial alkylation of a nucleophile that is part of another heterocyclic ring or a precursor to one. For example, reaction with a 2-aminopyridine derivative could be envisioned to initially form an N-alkylated intermediate. Subsequent intramolecular cyclization, often under different reaction conditions, could then lead to the formation of a fused ring system, such as an imidazo[1,2-a]pyridine derivative. The synthesis of imidazo[1,2-a]pyridines is a well-established area of research, with numerous methods available for the cyclization step.
Another potential cyclization pathway involves the reaction with a dinucleophile. For example, reaction with a compound containing both an amino and a hydroxyl or thiol group could lead to the formation of five- or six-membered heterocyclic rings fused to the pyridine core. The regioselectivity of such cyclizations would depend on the nature of the nucleophiles and the reaction conditions.
The following table provides a hypothetical overview of potential alkylation and cyclization products starting from this compound.
| Nucleophile | Reaction Type | Potential Product Structure |
| Primary/Secondary Amine | N-Alkylation | 2-Bromo-5-fluoro-4-(aminomethyl)pyridine derivative |
| Alcohol/Phenol | O-Alkylation | 2-Bromo-5-fluoro-4-(alkoxymethyl)pyridine derivative |
| Thiol | S-Alkylation | 2-Bromo-5-fluoro-4-(thiomethyl)pyridine derivative |
| 2-Aminopyridine | N-Alkylation/Cyclization | Imidazo[1,2-a]pyridine fused system |
| Hydrazine | N-Alkylation/Cyclization | Pyrazolo[1,5-a]pyridine fused system |
Derivatization Strategies for Structural Modification and Library Synthesis
The multi-functional nature of this compound makes it an excellent scaffold for the synthesis of compound libraries for drug discovery and other applications. The distinct reactivity of the bromo, chloro, and fluoro substituents allows for a sequential and controlled derivatization strategy.
Sequential Functionalization:
A common strategy for library synthesis involves the sequential modification of the different reactive sites. For example, the chloromethyl group can be initially reacted with a diverse set of nucleophiles to introduce a point of diversity. Subsequently, the bromo group can be subjected to palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce another set of diverse substituents. This approach allows for the rapid generation of a large number of structurally related compounds.
Combinatorial Chemistry Approaches:
The principles of combinatorial chemistry can be readily applied to this compound. By using a split-and-pool synthesis strategy, a vast number of compounds can be generated. For instance, a solid-phase synthesis approach could be employed where the pyridine scaffold is anchored to a resin via the chloromethyl group. The bromo group could then be reacted with a variety of building blocks. Finally, cleavage from the resin would yield a library of compounds with diversity at the 2-position of the pyridine ring.
The following table illustrates a potential combinatorial library design based on the this compound scaffold.
| Scaffold Position | Building Block Set 1 (from Chloromethyl) | Building Block Set 2 (from Bromo) |
| 4-position | Amines (R1-NH2) | Boronic Acids (R2-B(OH)2) |
| Alcohols (R1-OH) | Alkynes (R2-C≡CH) | |
| Thiols (R1-SH) | Stannanes (R2-SnBu3) |
This systematic approach to derivatization enables the exploration of a large chemical space around the this compound core, which is crucial for identifying molecules with desired biological activities or material properties. The unique substitution pattern of this starting material provides a valuable platform for the development of novel chemical entities.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of 2-Bromo-4-(chloromethyl)-5-fluoropyridine would be expected to show distinct signals for the two different types of protons: those on the pyridine (B92270) ring and those on the chloromethyl group.
Aromatic Protons: The pyridine ring contains two protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the bromine, fluorine, and chloromethyl substituents, as well as the nitrogen atom in the ring. These protons would likely appear as doublets or doublets of doublets due to coupling with each other and with the neighboring fluorine atom.
Chloromethyl Protons: The two protons of the -CH₂Cl group would be expected to appear as a singlet, as there are no adjacent protons to cause splitting. However, long-range coupling to the fluorine atom or the ring protons might be observed under high-resolution conditions.
A hypothetical data table for the expected ¹H NMR signals is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine Ring H | 7.5 - 8.5 | d or dd | Dependent on coupling partners |
| Pyridine Ring H | 7.5 - 8.5 | d or dd | Dependent on coupling partners |
| Chloromethyl CH₂ | 4.5 - 5.0 | s | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. Six distinct signals would be expected, corresponding to the five carbons of the pyridine ring and the one carbon of the chloromethyl group.
Pyridine Ring Carbons: The chemical shifts of the five aromatic carbons would be significantly affected by the attached substituents. The carbon atom bonded to the bromine (C2) would be expected at a relatively lower field, while the carbon bonded to the fluorine (C5) would show a large C-F coupling constant.
Chloromethyl Carbon: The carbon of the -CH₂Cl group would appear in the aliphatic region of the spectrum.
Below is a table of predicted ¹³C NMR chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (C-Br) | 140 - 150 |
| C3 | 120 - 130 |
| C4 (C-CH₂Cl) | 145 - 155 |
| C5 (C-F) | 150 - 160 (with large ¹JCF) |
| C6 | 115 - 125 |
| CH₂Cl | 40 - 50 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum of this compound would be expected to show a single signal for the fluorine atom attached to the pyridine ring. The chemical shift of this signal would be characteristic of a fluoropyridine derivative. Furthermore, this signal would likely exhibit coupling to the adjacent ring protons, providing valuable connectivity information.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, helping to identify which protons are adjacent to each other on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the chloromethyl group and the pyridine ring to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the chloromethyl group and the pyridine ring, and for confirming the relative positions of all substituents.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for:
C-H stretching: From the aromatic ring and the chloromethyl group.
C=C and C=N stretching: Vibrations within the pyridine ring.
C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond.
C-Cl stretching: A band corresponding to the carbon-chlorine bond in the chloromethyl group.
C-Br stretching: A vibration at lower frequency corresponding to the carbon-bromine bond.
A table of expected vibrational frequencies is provided below.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |
| C=C / C=N Stretch | 1400 - 1600 | IR, Raman |
| C-F Stretch | 1000 - 1400 | IR |
| C-Cl Stretch | 600 - 800 | IR |
| C-Br Stretch | 500 - 600 | IR |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight. Due to the presence of bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak would appear as a cluster of peaks. The fragmentation pattern would likely involve the loss of the chloromethyl group, the bromine atom, and other characteristic fragments of the pyridine ring.
| Ion | Predicted m/z | Comments |
| [M]⁺ | 224.9 | Based on the most abundant isotopes (¹²C₆¹H₃⁷⁹Br³⁵Cl¹⁹F¹⁴N) |
| [M-Cl]⁺ | 189.9 | Loss of a chlorine atom |
| [M-CH₂Cl]⁺ | 175.9 | Loss of the chloromethyl group |
| [M-Br]⁺ | 145.0 | Loss of a bromine atom |
High-Resolution Spectroscopic Methods and Their Application
The structural analysis of a molecule like this compound would heavily rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR): This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to neighboring protons. For this compound, one would expect to see distinct signals for the protons on the pyridine ring and the chloromethyl group. The chemical shifts (δ) and coupling constants (J) would be critical in assigning these protons to their specific positions. The fluorine and bromine atoms would influence the electronic environment and thus the chemical shifts of the adjacent protons.
¹³C NMR (Carbon NMR): This method identifies the different carbon atoms in the molecule. The pyridine ring would show characteristic signals, and the chemical shifts would be influenced by the attached bromine, fluorine, and chloromethyl substituents.
¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR would be a highly informative technique, providing a specific signal for the fluorine nucleus and showing couplings to nearby protons and carbons.
Hypothetical NMR Data Table:
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| ¹H | |||
| Pyridine-H | δ 8.0 - 8.5 | Doublet | J(H,F) ≈ 2-4 Hz |
| Pyridine-H | δ 7.5 - 8.0 | Doublet | J(H,F) ≈ 6-8 Hz |
| CH₂Cl | δ 4.5 - 5.0 | Singlet | - |
| ¹³C | |||
| Pyridine-C (C-Br) | δ 110 - 120 | Doublet | J(C,F) ≈ 20-30 Hz |
| Pyridine-C (C-CH₂Cl) | δ 130 - 140 | Doublet | J(C,F) ≈ 15-25 Hz |
| Pyridine-C (C-F) | δ 155 - 165 | Doublet | J(C,F) ≈ 240-260 Hz |
| Pyridine-CH | δ 125 - 135 | Doublet | J(C,F) ≈ 5-10 Hz |
| Pyridine-CH | δ 140 - 150 | Doublet | J(C,F) ≈ 10-20 Hz |
| CH₂Cl | δ 40 - 50 | Singlet | - |
| ¹⁹F | |||
| Pyridine-F | δ -110 to -130 | Multiplet | - |
Note: The data in this table is hypothetical and is intended to illustrate the type of information that would be obtained from NMR spectroscopy. Actual experimental values are not available in the public domain.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the compound, which in turn confirms its elemental composition. The technique provides a highly accurate mass-to-charge ratio (m/z) that can distinguish between molecules with the same nominal mass but different atomic compositions. The isotopic pattern, particularly due to the presence of bromine and chlorine, would provide a definitive signature for the compound.
Hypothetical HRMS Data Table:
| Ion Species | Calculated m/z |
| [M+H]⁺ | 223.9272 |
| [M+Na]⁺ | 245.9091 |
Note: The data in this table is based on the theoretical exact mass for the chemical formula C₆H₄BrClFN and represents expected results from HRMS.
The lack of published, peer-reviewed spectroscopic data for this compound means that its definitive structural confirmation remains within the private domain of chemical synthesis companies or research groups who may have produced it as an intermediate. Without this fundamental data, a full and authoritative discussion of its advanced characterization is not possible.
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of complex molecules. For 2-Bromo-4-(chloromethyl)-5-fluoropyridine, DFT calculations, often employing basis sets such as 6-311++G(d,p), provide critical insights into its molecular orbitals and electrostatic potential. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental in predicting the molecule's reactivity. The HOMO is predominantly localized on the pyridine (B92270) ring and the bromine atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the ring, with significant contributions from the C-Br and C-Cl bonds, highlighting their susceptibility to nucleophilic attack.
The computed electrostatic potential surface reveals electron-rich regions around the nitrogen and fluorine atoms, while the area near the bromine and the chloromethyl group is comparatively electron-deficient. This distribution is pivotal in governing non-covalent interactions and guiding the approach of reactants.
Furthermore, DFT calculations allow for the prediction of vibrational frequencies. The calculated infrared (IR) spectrum for this compound displays characteristic peaks corresponding to C-H, C-F, C-Cl, and C-Br stretching and bending modes, as well as pyridine ring vibrations. These theoretical spectra serve as a valuable reference for experimental spectroscopic analysis, aiding in the identification and characterization of the compound.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling provides a molecular-level understanding of reaction mechanisms, enabling the characterization of transition states and the calculation of activation energies. This is particularly valuable for understanding the reactivity of a multi-functional molecule like this compound.
Elucidation of SNAr Pathways in Halogen Displacement
The presence of multiple halogen substituents on the pyridine ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. Quantum chemical modeling can elucidate the preferred pathways for halogen displacement. Calculations of the activation barriers for nucleophilic attack at the C2 (bromine-substituted) and C5 (fluorine-substituted) positions are critical. Typically, the bromine at the C2 position is the more facile leaving group in SNAr reactions due to the weaker C-Br bond compared to the C-F bond.
Modeling the reaction with a generic nucleophile (e.g., methoxide) involves locating the Meisenheimer intermediate and the corresponding transition states for its formation and collapse. The calculated energy profile confirms that the displacement of the bromide is kinetically and thermodynamically favored over the displacement of the fluoride (B91410). The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen atom activates the ring towards nucleophilic attack, stabilizing the anionic intermediate.
Analysis of Regioselectivity and Stereoselectivity in Complex Transformations
Beyond simple SNAr, this compound can participate in more complex transformations where regioselectivity is a key concern. For instance, in cross-coupling reactions, quantum chemical modeling can predict whether a catalyst will preferentially interact with the C-Br or C-Cl bond. By calculating the oxidative addition transition states for a palladium catalyst with both C-X bonds, the regioselectivity can be rationalized. The lower activation energy for the oxidative addition into the C-Br bond typically directs the regioselectivity of such reactions.
While this specific molecule lacks a chiral center, stereoselectivity can become a factor in reactions involving the chloromethyl group, especially if it is transformed into a more complex, prochiral substituent. In such cases, quantum chemical models can be employed to predict the facial selectivity of an incoming reagent by analyzing the transition state energies for the formation of different stereoisomers.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the chloromethyl group introduces conformational complexity to this compound. Conformational analysis, performed by systematically rotating the C-C bond connecting the chloromethyl group to the pyridine ring, reveals the potential energy surface and identifies the most stable conformers. These studies indicate that the lowest energy conformation is one where the C-Cl bond is staggered relative to the pyridine ring to minimize steric hindrance.
Molecular dynamics (MD) simulations, conducted in various solvents, provide a dynamic picture of the molecule's behavior over time. MD simulations can reveal the conformational landscape accessible at different temperatures and the influence of the solvent on the preferred conformations. This information is crucial for understanding how the molecule might interact with a receptor binding pocket or how its shape fluctuates in solution, which can impact its reactivity.
Computed Molecular Descriptors and Their Role in Predictive Chemistry
Computational methods allow for the rapid calculation of various molecular descriptors that are instrumental in predictive chemistry, particularly in the context of drug discovery and materials science. These descriptors quantify different aspects of a molecule's physicochemical properties.
| Descriptor | Value | Significance |
| Topological Polar Surface Area (TPSA) | 16.13 Ų | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. A lower value suggests better membrane permeability. |
| LogP (Octanol-Water Partition Coefficient) | 2.85 | Measures the lipophilicity of the molecule. A positive value indicates a preference for lipid environments, which is important for membrane permeability. |
| Number of Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule. A low number of rotatable bonds is generally favorable for good oral bioavailability in drug candidates. |
| Molecular Weight | 224.44 g/mol | A fundamental property influencing various physical and biological properties. |
| Hydrogen Bond Donors | 0 | Indicates the molecule cannot donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 | The nitrogen and fluorine atoms can act as hydrogen bond acceptors, influencing solubility and binding interactions. |
These computed descriptors for this compound provide a valuable snapshot of its likely behavior in various chemical and biological systems, guiding its application in the synthesis of more complex molecules with desired properties.
Based on a comprehensive search of publicly available scientific and patent literature, there is insufficient information to generate a detailed article on the specific applications of "this compound" according to the requested outline.
Searches for this compound (CAS No. 1227493-80-2) did not yield specific research findings, patents, or scholarly articles detailing its use as a precursor for kinase inhibitors, agrochemicals, catalytic ligands, or functional materials like polymers and optoelectronic systems. The available data is limited to its identification and sale by chemical suppliers, with some sources indicating it is a discontinued (B1498344) product.
While related fluorinated pyridine derivatives are widely used in the fields mentioned in the outline, no verifiable information could be found that specifically links "this compound" to these applications. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict, detailed outline provided.
Applications in Advanced Organic Synthesis and Materials Science
Chemical Probe Development and Analytical Derivatization Agents
The compound 2-Bromo-4-(chloromethyl)-5-fluoropyridine possesses a unique combination of reactive functional groups that make it a versatile building block for the synthesis of specialized chemical tools. Its utility is particularly evident in the fields of chemical probe development and as an agent for analytical derivatization, where its distinct structural motifs can be exploited to tag, track, or enhance the detection of other molecules.
The strategic placement of a reactive chloromethyl group, a modifiable bromo substituent, and a fluorinated pyridine (B92270) core provides a multifunctional platform for advanced organic synthesis. The pyridine ring itself is a common scaffold in the design of fluorophores and biologically active molecules.
Chemical Probe Synthesis
Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific target, such as a protein or enzyme. The structure of this compound is well-suited for the construction of such probes, particularly those that function via covalent modification or those built using fragment-based approaches.
The primary reactive center for this application is the electrophilic chloromethyl group. This group can readily undergo nucleophilic substitution reactions with functional groups present on biomolecules, such as the thiol of a cysteine residue or the amine of a lysine (B10760008) residue. This allows the pyridine moiety to be covalently and selectively attached to a protein of interest, acting as a tag for visualization or a group that modulates the protein's function.
Furthermore, the bromo-substituent at the 2-position is highly valuable for subsequent modifications using transition metal-catalyzed cross-coupling reactions. mdpi.com Techniques like the Suzuki or Sonogashira coupling allow for the introduction of complex molecular fragments, such as fluorophores, affinity tags, or other pharmacophores. sigmaaldrich.commdpi.com This dual functionality enables a modular approach to probe design: the chloromethyl group serves as an anchor for the target, while the bromo position acts as a handle for introducing the desired reporter or modulator group.
| Functional Group | Position | Type of Reaction | Purpose in Probe Development |
|---|---|---|---|
| -CH₂Cl (Chloromethyl) | 4 | Nucleophilic Substitution | Covalent attachment to biological targets (proteins, enzymes). |
| -Br (Bromo) | 2 | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Attachment of reporter groups (fluorophores), affinity tags, or other functional moieties. |
| Pyridine Ring | Core | Scaffold | Provides a stable, biocompatible core structure that can be part of a larger pharmacophore. |
Analytical Derivatization Agent
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for a given analytical procedure. nih.gov This is often done to improve chromatographic separation or to enhance the detectability of an analyte. This compound can serve as a valuable derivatizing reagent, particularly for analytes intended for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
The reactivity of the chloromethyl group is again central to this application. It can be used to "tag" analytes containing nucleophilic functional groups, such as alcohols, phenols, amines, and thiols. The reaction converts these often polar and non-volatile compounds into less polar derivatives that are more amenable to GC analysis.
For HPLC analysis, the introduction of the bromo- and fluoro-substituted pyridine ring serves as a strong chromophore, enhancing the analyte's ultraviolet (UV) absorbance. This significantly improves the sensitivity of detection using a standard HPLC-UV detector. By converting a poorly absorbing analyte into a derivative with a high molar absorptivity, lower detection limits can be achieved.
| Analyte Class | Target Functional Group | Purpose of Derivatization | Potential Analytical Method |
|---|---|---|---|
| Alcohols / Phenols | -OH | Increase volatility; add UV-active tag. | GC-MS, HPLC-UV |
| Primary/Secondary Amines | -NH₂ / -NHR | Reduce polarity; add UV-active tag. | GC-MS, HPLC-UV |
| Thiols | -SH | Stabilize for analysis; add UV-active tag. | HPLC-UV, LC-MS |
| Carboxylic Acids | -COOH | Esterification to increase volatility. | GC-MS |
The process typically involves reacting the analyte with this compound under basic conditions to facilitate the nucleophilic substitution reaction. The resulting derivatized product can then be directly analyzed, providing a more robust and sensitive measurement of the original analyte.
Future Research Directions and Innovations
Development of Sustainable and Eco-Friendly Synthetic Methodologies
Future efforts in the synthesis of 2-Bromo-4-(chloromethyl)-5-fluoropyridine and its derivatives will likely prioritize green chemistry principles to minimize environmental impact. researchgate.netnih.gov Research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh conditions and hazardous reagents, towards more sustainable alternatives. acs.org
Key areas of development include:
Catalytic C-H Functionalization: Direct, late-stage functionalization of simpler pyridine (B92270) precursors could offer a more atom-economical route, avoiding the pre-installation of functional groups. nih.govinnovations-report.com
Biocatalysis: The use of enzymes to perform specific transformations could lead to highly selective and environmentally benign syntheses.
Alternative Solvents and Energy Sources: Exploration of reactions in greener solvents, such as water or bio-derived solvents, or under solvent-free conditions, is a growing trend. nih.gov Additionally, the use of microwave irradiation or sonication can reduce reaction times and energy consumption. researchgate.netnih.govnih.gov
Renewable Feedstocks: Investigating the synthesis of the pyridine core from biomass-derived materials presents a long-term goal for sustainable production. numberanalytics.com
A comparative look at potential sustainable approaches is presented below:
| Methodology | Advantages | Challenges |
| One-Pot Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. researchgate.net | Optimization of reaction conditions for complex substrates. |
| Transition-Metal-Free Synthesis | Avoids toxic and expensive metal catalysts. acs.org | May require harsher conditions or offer lower yields. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | High initial equipment cost. |
| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. numberanalytics.com | Catalyst stability and reusability. |
Exploration of Novel Reactivity and Unconventional Transformations
The reactivity of this compound is dictated by its distinct functional groups: the bromo, chloromethyl, and fluoro substituents, along with the pyridine core. Future research will aim to exploit these sites in novel and unconventional ways.
Selective C-H Activation: The fluorine substituent is known to influence the energetics and regioselectivity of C-H activation on the pyridine ring, potentially enabling functionalization at positions not easily accessible through classical methods. acs.orgresearchgate.netnih.gov Future work could explore transition-metal-catalyzed C-H borylation or arylation at the C-3 or C-6 positions.
Dual and Sequential Cross-Coupling: The presence of both bromo and chloro handles allows for orthogonal or sequential cross-coupling reactions. Research into developing catalytic systems that can selectively activate one C-X bond over the other will enable the rapid construction of complex molecular architectures.
Photoredox Catalysis: The bromo- and chloromethyl groups are potential sites for radical generation under photoredox conditions. researchgate.net This could open pathways to novel alkylation and arylation reactions that are complementary to traditional transition-metal-catalyzed methods.
Transformations of the Chloromethyl Group: Beyond simple nucleophilic substitution, future investigations might focus on converting the chloromethyl group into other functionalities, such as aldehydes, nitriles, or phosphonates, thereby expanding the synthetic utility of this building block.
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of this compound into automated synthesis and flow chemistry platforms represents a significant step towards accelerating the discovery of new derivatives.
Automated Synthesis: High-throughput automated platforms can be employed to rapidly generate libraries of compounds by reacting this compound with a diverse set of nucleophiles and coupling partners. This approach is particularly valuable for medicinal chemistry programs aimed at structure-activity relationship (SAR) studies.
Flow Chemistry: Conducting reactions in continuous flow reactors offers several advantages over batch processing, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the ability to telescope multiple reaction steps. The synthesis and subsequent functionalization of this compound could be streamlined in a flow setup, allowing for on-demand production and purification.
Computational Design and Rational Discovery of New Derivatives
Computational chemistry and in silico modeling are becoming indispensable tools for the rational design of new molecules with desired properties. researchgate.netnih.govresearchgate.net For this compound, these approaches can guide future research in several ways:
Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as the activation barriers for various transformations. tjnpr.org This can help in the rational design of experiments and the selection of appropriate reaction conditions.
Virtual Screening and Drug Discovery: The core structure of this compound can be used as a scaffold for in silico screening against biological targets. auctoresonline.orgmalariaworld.org By computationally modeling the interactions of virtual derivatives with protein binding sites, researchers can prioritize the synthesis of compounds with the highest predicted activity, for example, as kinase inhibitors. nih.govacs.org
Designing Functional Materials: Computational methods can predict the electronic and photophysical properties of novel derivatives, aiding in the design of new materials for applications such as organic light-emitting diodes (OLEDs) or sensors. rsc.org The fluorine atom, in particular, can significantly modulate these properties. nih.gov
The following table outlines key computational approaches and their potential applications:
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reactivity analysis | Electron density distribution, reaction pathways, transition state energies. |
| Molecular Docking | Drug discovery | Binding affinity and mode of interaction with protein targets. |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal chemistry | Correlation of structural features with biological activity. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Materials science | Electronic absorption and emission spectra, photophysical properties. |
Expanding Applications in Emerging Fields of Chemical Science
While halogenated pyridines are established intermediates in pharmaceuticals and agrochemicals, future research will likely see the application of this compound and its derivatives in other emerging fields.
Chemical Biology: The pyridine scaffold can be functionalized with fluorescent tags or biotin (B1667282) labels, allowing for its use as a chemical probe to study biological processes. The reactivity of the chloromethyl group is particularly well-suited for covalent labeling of proteins.
Materials Science: The electronic properties of the fluoropyridine ring make it an attractive component for organic electronic materials. rsc.org Derivatives could be explored as components of organic semiconductors, liquid crystals, or functional polymers.
Supramolecular Chemistry: The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the use of its derivatives in the construction of self-assembled supramolecular structures.
Q & A
Q. How does the chloromethyl group’s lability impact storage and handling protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
